REACTION_CXSMILES
|
C(NC(C)C)(C)C.C([Li])CCC.[F:13][C:14]1[C:19](I)=[CH:18][C:17]([CH3:21])=[CH:16][N:15]=1.[CH3:22][I:23]>CCCCCC.C1COCC1.O>[F:13][C:14]1[C:19]([CH3:18])=[C:22]([I:23])[C:17]([CH3:21])=[CH:16][N:15]=1
|
Name
|
|
Quantity
|
1.2 L
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
88 mL
|
Type
|
reactant
|
Smiles
|
C(C)(C)NC(C)C
|
Name
|
|
Quantity
|
1.2 L
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CCC)[Li]
|
Name
|
|
Quantity
|
215 mL
|
Type
|
solvent
|
Smiles
|
CCCCCC
|
Name
|
|
Quantity
|
109.69 g
|
Type
|
reactant
|
Smiles
|
FC1=NC=C(C=C1I)C
|
Name
|
|
Quantity
|
36 mL
|
Type
|
reactant
|
Smiles
|
CI
|
Name
|
|
Quantity
|
160 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
300 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-18 °C
|
Type
|
CUSTOM
|
Details
|
with stirring over 30 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
After completion of the dropwise addition
|
Type
|
TEMPERATURE
|
Details
|
the mixture was warmed to −5° C.
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was cooled to −72° C
|
Type
|
STIRRING
|
Details
|
The reaction mixture was stirred at −74° C. for 1.5 hours
|
Duration
|
1.5 h
|
Type
|
STIRRING
|
Details
|
The reaction mixture was stirred at −70° C. to −74° C. for two hours
|
Duration
|
2 h
|
Type
|
ADDITION
|
Details
|
was added to the reaction mixture at the same temperature
|
Type
|
STIRRING
|
Details
|
The mixture was stirred at the same temperature for two minutes
|
Duration
|
2 min
|
Type
|
CUSTOM
|
Details
|
was returned to room temperature
|
Type
|
STIRRING
|
Details
|
The mixed solution was stirred for three minutes
|
Duration
|
3 min
|
Type
|
EXTRACTION
|
Details
|
The mixture was extracted with MTBE (1.2 L)
|
Type
|
WASH
|
Details
|
The organic layer was washed with brine (500 mL)
|
Type
|
EXTRACTION
|
Details
|
The combined aqueous layers were extracted with MTBE (1 L)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined organic layers were dried over anhydrous magnesium sulfate
|
Type
|
CUSTOM
|
Details
|
The desiccant was removed by filtration
|
Type
|
CONCENTRATION
|
Details
|
the filtrate was concentrated under reduced pressure
|
Type
|
ADDITION
|
Details
|
n-heptane (100 mL) was added to the residue
|
Type
|
TEMPERATURE
|
Details
|
by cooling
|
Type
|
FILTRATION
|
Details
|
The precipitated solid was collected by filtration
|
Type
|
WASH
|
Details
|
The residue was washed with n-heptane
|
Type
|
TEMPERATURE
|
Details
|
The filtrate was cooled
|
Type
|
FILTRATION
|
Details
|
the precipitated solid was collected by filtration
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
FC1=NC=C(C(=C1C)I)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 86.9 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |